3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

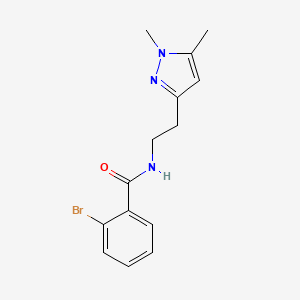

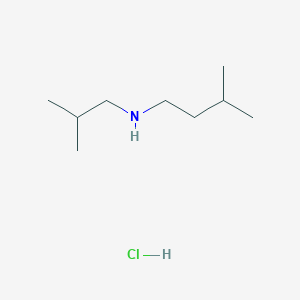

“3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H21N.ClH . It is also known as N-isobutyl-3-methylbutan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of amines like “3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) can also be used . Reductive amination of aldehydes or ketones is another possible method .Molecular Structure Analysis

The molecular structure of “3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” can be represented by the InChI code: 1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H . This indicates that the molecule consists of a nitrogen atom bonded to a butan-1-amine group and a 2-methylpropyl group .Chemical Reactions Analysis

Amines like “3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” can undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions with alkyl halides, or they can be alkylated with alkyl halides in the presence of a base . Amines can also react with carboxylic acids or their derivatives to form amides .Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the earliest applications of compounds similar to 3-Methyl-N-(2-methylpropyl)butan-1-amine; hydrochloride includes its antimicrobial properties. For instance, N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride has been studied for its effect on Bacillus subtilis cells, indicating that it can induce irreversible damage to bacterial DNA, suggesting potential use as an antimicrobial agent (Shimi & Shoukry, 1975).

Chemical Synthesis and Catalysis

The compound has found use in chemical synthesis, particularly in reactions involving hydroboration. Hydroboration studies with N,N-Diisopropyl-N-isobutylamine form a highly reactive amine−borane adduct, showing promise in the hydroboration of olefins at room temperature, which is crucial for the synthesis of complex organic molecules (Brown, Kanth, & Zaidlewicz, 1999).

Material Science

In the field of material science, amine-functionalized compounds are utilized for surface modification and stabilization. A study on aminosilanes, which are closely related to the chemical structure of 3-Methyl-N-(2-methylpropyl)butan-1-amine; hydrochloride, highlights their role in functionalizing silica surfaces to prevent the loss of covalently attached silane layers, important for applications in aqueous media (Smith & Chen, 2008).

Environmental Applications

There is also interest in the environmental applications of such compounds. For instance, CO2 capture by a task-specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide, showcasing the potential of amine-functionalized compounds in sequestering greenhouse gases efficiently and sustainably (Bates et al., 2002).

Propiedades

IUPAC Name |

3-methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBAQRIKVZJRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)

![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)